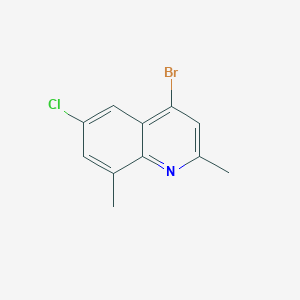

4-Bromo-6-chloro-2,8-dimethylquinoline

Description

Properties

CAS No. |

1070879-68-3 |

|---|---|

Molecular Formula |

C11H9BrClN |

Molecular Weight |

270.55 g/mol |

IUPAC Name |

4-bromo-6-chloro-2,8-dimethylquinoline |

InChI |

InChI=1S/C11H9BrClN/c1-6-3-8(13)5-9-10(12)4-7(2)14-11(6)9/h3-5H,1-2H3 |

InChI Key |

IRIMGAFVUOMEJM-UHFFFAOYSA-N |

SMILES |

CC1=CC(=CC2=C(C=C(N=C12)C)Br)Cl |

Canonical SMILES |

CC1=CC(=CC2=C(C=C(N=C12)C)Br)Cl |

Origin of Product |

United States |

Comparison with Similar Compounds

Key Features:

- Molecular Formula : C₁₁H₉BrClN.

- Substituents : Bromine (position 4), chlorine (position 6), methyl groups (positions 2 and 8).

- Potential Applications: Likely used in medicinal chemistry (e.g., as a pharmacophore or intermediate) and materials science (e.g., ligand design or organic electronics) due to its tunable reactivity .

Comparison with Similar Compounds

Structural Isomers and Positional Variants

Positional isomers of 4-bromo-6-chloro-2,8-dimethylquinoline differ in halogen placement, leading to distinct electronic and steric effects:

Key Insights :

- Reactivity : Bromine at position 4 (target compound) may facilitate Suzuki-Miyaura couplings more effectively than isomers with Br at positions 6 or 7 due to proximity to the pyridine ring’s electron-deficient region.

Halogen-Swapped Derivatives

Compounds with alternative halogen configurations exhibit distinct physicochemical properties:

Key Insights :

- Electronic Effects: Nitro groups (e.g., in 6-bromo-4-chloro-3-nitroquinoline) drastically alter electron density, enabling applications in explosives or dyes, unlike the target compound .

Functional Group Variations

Hydrazine and alkyl-chain derivatives demonstrate how functional modifications influence applications:

Key Insights :

- Solubility : Hydrazine derivatives (e.g., hydrochloride salts) are more water-soluble than the hydrophobic target compound .

Q & A

Q. What synthetic methodologies are employed to prepare 4-Bromo-6-chloro-2,8-dimethylquinoline, and how are reaction conditions optimized?

Synthesis of halogenated quinoline derivatives often involves multi-step halogenation and cyclization reactions. For example, analogous compounds like 4-Chloro-2,8-dimethylquinoline are synthesized via cyclization of substituted precursors under reflux conditions in polar solvents (e.g., ethanol) . Optimization includes controlling stoichiometry, temperature, and catalysts (e.g., Pd-based catalysts for cross-coupling reactions) . While direct synthesis of the target compound is not detailed in the evidence, bromination and chlorination steps can be inferred from similar protocols, such as halogenation of methylquinoline precursors under controlled conditions .

Q. What analytical techniques are critical for characterizing this compound?

Key techniques include:

- NMR spectroscopy : Proton and carbon NMR (¹H, ¹³C) identify substituent positions and confirm molecular structure. For example, methyl groups at positions 2 and 8 appear as singlets (δ ~2.5–2.7 ppm) in related compounds .

- Mass spectrometry (ESI-MS) : Determines molecular weight (e.g., m/z 286.5 [M+H]⁺ for C₁₁H₉BrClN) and isotopic patterns due to bromine/chlorine .

- X-ray crystallography : Programs like SHELXL refine crystal structures, resolving bond lengths and angles .

Q. How does the reactivity of this compound compare to other halogenated quinolines?

The bromine at position 6 and chlorine at position 4 influence reactivity:

- Nucleophilic substitution : Bromine’s lower electronegativity vs. chlorine may increase susceptibility to displacement by amines or thiols at position 6 .

- Oxidation : Methyl groups at positions 2 and 8 can be oxidized to aldehydes or carboxylic acids under strong oxidizing conditions (e.g., KMnO₄) .

Advanced Research Questions

Q. How can computational modeling predict physicochemical properties of this compound?

- Collision cross-section (CCS) analysis : Predicts molecular interactions in mass spectrometry using software tools (e.g., MOBCAL) .

- Density Functional Theory (DFT) : Calculates electronic properties (e.g., HOMO-LUMO gaps) to assess redox behavior or stability .

Q. What structural insights can X-ray crystallography provide for this compound?

SHELX programs (e.g., SHELXL) refine crystal structures, revealing:

Q. How do substitution patterns affect biological activity in quinoline derivatives?

- Structure-Activity Relationship (SAR) : Methyl groups at positions 2 and 8 enhance lipophilicity, potentially improving membrane permeability in antimicrobial studies .

- Halogen positioning : Bromine at position 6 may enhance DNA intercalation compared to chlorine at position 4, as seen in fluorinated quinoline analogs .

Q. What are the challenges in optimizing catalytic cross-coupling reactions for functionalizing this compound?

- Regioselectivity : Competing reactivity at Br (position 6) and Cl (position 4) requires selective catalysts (e.g., PdCl₂(dcpf) for Suzuki-Miyaura couplings) .

- Steric hindrance : Methyl groups at positions 2 and 8 may reduce accessibility to reactive sites, necessitating bulkier ligands or elevated temperatures .

Methodological Notes

- Synthesis Optimization : Use Pd-based catalysts in dioxane for cross-coupling reactions, ensuring high yields (≥90%) .

- NMR Assignments : Compare spectral data to structurally similar compounds (e.g., 4-Chloro-2,8-dimethylquinoline) for accurate peak assignments .

- Crystallography : Employ SHELXPRO for macromolecular refinement if high-resolution data (>1.0 Å) are available .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.